molecular formula C18H26Cl2Zr 10* B1142453 BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE CAS No. 119445-90-8

BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE

Cat. No. B1142453
CAS RN: 119445-90-8
M. Wt: 404.53
InChI Key:
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Description

Synthesis Analysis

The synthesis of bis(tetramethylcyclopentadienyl)zirconium dichloride involves the reaction of zirconocene dichloride with lithium tetrahydroborate. This process results in the formation of a complex that exhibits approximate C2v symmetry, where both tetrahydroborate ligands are η2-coordinated and tilted out of the equatorial plane. The cyclopentadienyl rings maintain a normal η5-coordination, demonstrating the molecule's intricate structural characteristics (Schaper & Brintzinger, 2000).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its C2v symmetry, with tetrahydroborate ligands coordinated in a η2-manner. This coordination results in a unique tilt of these ligands, accompanied by a centroid-Zr-centroid angle of 124.3 degrees, highlighting the complex's symmetrical and balanced structure (Schaper & Brintzinger, 2000).

Chemical Reactions and Properties

This compound catalyzes ring-opening reactions of epoxides, leading to the formation of β-alkoxy alcohols with high regio- and stereoselectivity. This showcases its effectiveness in facilitating selective formation of chemical bonds, making it a valuable catalyst in organic synthesis (Kantam, Aziz, Jeyalakshmi, & Likhar, 2003).

Physical Properties Analysis

The physical properties of this compound, such as solubility in polar organic solvents and thermal stability, have been documented. Its good thermal stability and high solubility in polar organic solvents are notable, alongside its relatively strong acidity with an acid strength of 0.8, which contributes to its versatility as a catalyst (Li et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity with various organic substrates and its catalytic efficiency, highlight its role in organic synthesis. Its ability to catalyze the alkylation of heteroaromatics and synthesis of bis(indolyl)methanes with high yields and complete regioselectivity further demonstrates its chemical versatility and efficiency as a catalyst (Kantam, Aziz, & Likhar, 2004).

Scientific Research Applications

Biomedical Applications

Zirconium compounds, including bis(tetramethylcyclopentadienyl)zirconium dichloride, have found extensive use in biomedical applications. They are used in dental implants, orthopedic replacements, and other restorative medical practices due to their biocompatibility and low toxicity. Zirconium-based sorbents have also been explored for use in hemofiltration and hemodialysis, highlighting the material's significance in nephrological practice. This broad utility underscores the potential of zirconium compounds in advancing medical technologies and improving patient care outcomes (Lee et al., 2010).

Environmental Applications

The environmental applications of zirconium compounds are vast, with specific attention to water treatment technologies. Zirconium-based adsorbents have been recognized for their efficiency in removing various inorganic pollutants from water through adsorption processes. These adsorbents can be modified to target specific pollutants, offering a versatile and effective approach to water purification and the treatment of industrial effluents (Sonal & Mishra, 2021).

Influence on Materials under Irradiation

In nuclear technologies, understanding the behavior of zirconium alloys under irradiation is crucial for the development of materials with higher tolerance to radiation damage. Studies have focused on the microstructural evolution, mechanical, and corrosion properties of zirconium alloys exposed to ion irradiation, simulating the damage introduced by neutron irradiation in nuclear reactors. This research is pivotal for advancing nuclear materials science and enhancing the safety and efficiency of nuclear energy production (Yan et al., 2015).

Water Decontamination and Purification

Zirconium-based materials have been employed in advanced photocatalysis methods for the detoxification of heavy metals from aquatic environments. Their unique properties facilitate the breakdown of pollutants under light irradiation, making them a promising solution for addressing environmental contamination and ensuring the safety of water resources (Tahir, Kiran, & Iqbal, 2019).

Mechanism of Action

Target of Action

Bis(tetramethylcyclopentadienyl)zirconium dichloride, also known as Cp2ZrCl2, is an organometallic compound . It primarily targets unsaturated compounds and carboxylic acids in organic synthesis .

Mode of Action

Cp2ZrCl2 acts as a catalyst in organic synthesis . It facilitates the polymerization of unsaturated compounds and the amidation of carboxylic acids . The compound’s interaction with its targets results in the formation of polymers and amides .

Biochemical Pathways

The primary biochemical pathway affected by Cp2ZrCl2 is the polymerization of unsaturated compounds . This process results in the formation of polymers, which are large molecules composed of repeated subunits. Another pathway is the amidation of carboxylic acids, which leads to the formation of amides .

Pharmacokinetics

It is known to be insoluble in water , which can impact its bioavailability in aqueous environments.

Result of Action

The molecular and cellular effects of Cp2ZrCl2’s action are the formation of polymers from unsaturated compounds and amides from carboxylic acids . These reactions are crucial in various industrial applications, including the production of high-density polyethylene and other polymers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Cp2ZrCl2. It is sensitive to moisture , and exposure to air and humidity can lead to its degradation and oxidation . Therefore, it should be stored in a sealed container, away from fire sources and oxidizing agents . During handling, appropriate protective equipment should be worn to avoid contact with skin and eyes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE involves the reaction of zirconium tetrachloride with two equivalents of tetramethylcyclopentadiene in the presence of a reducing agent.", "Starting Materials": [ "Zirconium tetrachloride", "Tetramethylcyclopentadiene", "Reducing agent (such as sodium or potassium metal)" ], "Reaction": [ "Add zirconium tetrachloride to a flask containing tetramethylcyclopentadiene and the reducing agent", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and filter off any solid impurities", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] }

CAS RN

119445-90-8

Molecular Formula

C18H26Cl2Zr 10*

Molecular Weight

404.53

Origin of Product

United States

Q & A

Q1: What is the role of Bis(tetramethylcyclopentadienyl)zirconium dichloride in the oligomerization of 1-butylene?

A1: this compound functions as a catalyst precursor in the presence of a co-catalyst, methylaluminoxane (MAO), to facilitate the oligomerization of 1-butylene. The research demonstrates that this catalyst system effectively promotes the linkage of 1-butylene molecules, leading to the formation of longer chain oligomers suitable for lubricant applications [].

Q2: How does the structure of the oligomers produced by this catalytic system contribute to their suitability as lubricant base oil?

A2: The research indicates that the oligomers produced using the this compound/MAO catalyst system possess properties desirable for lubricant base oil. These properties include a low pour point of -22°C, indicating good low-temperature fluidity, and kinematic viscosities of 2999 mm2/s at 40°C and 2530 mm2/s at 100°C, falling within a suitable range for lubrication []. The study further characterized the oligomeric structure using 1H-NMR and IR spectroscopy, providing insights into the chain length and branching, which influence the viscosity and other lubricant properties.

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